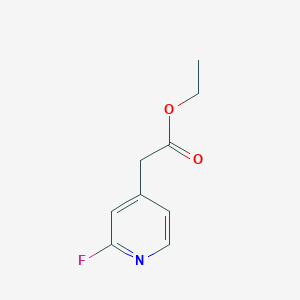

Ethyl 2-(2-fluoropyridin-4-YL)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-fluoropyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRGAOFBAGYDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260666-12-3 | |

| Record name | ethyl 2-(2-fluoropyridin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 2-(2-fluoropyridin-4-YL)acetate" chemical properties

An In-Depth Technical Guide to Ethyl 2-(2-fluoropyridin-4-yl)acetate: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. The incorporation of a fluorine atom onto the pyridine ring is of particular significance in the field of drug discovery and development. Fluorine substitution can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of the ethyl acetate moiety provides a versatile chemical handle for further molecular elaboration, making this compound a strategic building block for creating more complex molecular architectures.

This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It details the compound's core properties, provides a validated protocol for its synthesis and characterization, explores its applications as a synthetic intermediate, and outlines essential safety and handling procedures.

Chemical Identity and Core Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1260666-12-3 | [2] |

| Molecular Formula | C₉H₁₀FNO₂ | [2][3] |

| Molecular Weight | 183.18 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CCOC(=O)CC1=CN=C(C=C1)F | [2][4] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Predicted: Colorless to pale yellow liquid or solid | Based on similar compounds. |

| Boiling Point | 251.1±20.0 °C | Predicted value.[5] |

| Melting Point | 98-102 °C | Data corresponds to a related bromo-pyridine compound, may differ.[5][6] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). | General chemical knowledge. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | Recommended by suppliers.[2] |

Synthesis and Characterization

The reliable synthesis of this compound is critical for its application. The most direct and logical approach is the Fischer esterification of its corresponding carboxylic acid precursor, 2-(2-fluoropyridin-4-yl)acetic acid (CAS 1000518-05-7).[7]

Plausible Synthetic Route: Fischer Esterification

This process involves the acid-catalyzed reaction between the carboxylic acid and excess ethanol, which serves as both reactant and solvent, to drive the equilibrium towards the ester product.

Detailed Experimental Protocol

Causality Statement: This protocol is designed for high-yield conversion and straightforward purification. Using excess ethanol shifts the reaction equilibrium forward, while the catalytic amount of sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. The neutralization and extraction steps are crucial for removing the acid catalyst and isolating the less polar ester product from polar impurities.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-fluoropyridin-4-yl)acetic acid (10.0 g, 64.5 mmol).

-

Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 300 mL of ice-cold water.

-

Workup - Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the aqueous solution is neutral to pH paper (pH ~7-8).

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[8]

-

Purification - Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

-

Purification - Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: If necessary, purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Synthesis & Purification Workflow

Caption: A logical workflow from starting material to a diverse library of potential drug candidates.

Safety, Handling, and Storage

While specific toxicological data for this compound is not extensively published, data from structurally related fluoropyridines and acetate esters should be used to inform handling procedures. [9][10][11]

Hazard Assessment

-

Classification: Expected to be classified as harmful and an irritant.

-

GHS Pictograms (Anticipated):

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust. [11]* Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: Wear a standard laboratory coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [9]Do not eat, drink, or smoke in the laboratory. [11]

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [11]For long-term stability, storage at 2-8°C under an inert gas (e.g., Argon or Nitrogen) is recommended. [2]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [9][10]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of novel compounds, particularly within the pharmaceutical industry. Its combination of a reactive ester handle and a bio-functionally relevant fluoropyridine core makes it a versatile platform for molecular diversification. A thorough understanding of its properties, synthetic routes, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- Synquest Labs. Ethyl 2,2-difluoro-2-(2-pyridyl)

- ChemicalBook.

- abcr Gute Chemie. AB467843 | CAS 113118-81-3 – 5-Bromopyridine-3-carbaldehyde. abcr GmbH.

- Sigma-Aldrich. 5-Bromo-3-pyridinecarboxaldehyde 97 | 113118-81-3. Sigma-Aldrich.

- AWS. Ethyl difluoro(2-methylpyridin-4-yl)

- Lead Sciences. Ethyl 2-(2-fluoropyridin-4-yl)

- ChemicalBook. 5-Bromo-3-pyridinecarboxaldehyde | 113118-81-3. ChemicalBook.

- AK Scientific, Inc. 113118-81-3 5-Bromo-3-pyridinecarboxaldehyde. AKSci.

- Fisher Scientific.

- Merck Millipore.

- CymitQuimica. Ethyl 2-(6-chloropyridin-2-yl)

- Sigma-Aldrich. Ethyl 2-(4-fluorophenyl)

- Synblock. CAS 1260672-51-2 | Ethyl (4-fluoropyridin-2-YL)

-

Kalaritis, P., & Regenye, R. W. Enantiomerically Pure Ethyl (R)- and (S)- 2-Fluorohexanoate by Enzyme-Catalyzed Kinetic Resolution. Organic Syntheses. [Link]

-

Campaigne, E., & Hewitt, L. 3,4-Diethylpyrrole. Organic Syntheses. [Link]

- Chemdad. 2-(2-Fluoropyridin-4-yl)acetic acid. Chongqing Chemdad Co., Ltd.

- Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)

- ChemScene. Ethyl 2-(2-chloropyridin-4-yl)

- Vitale, P., et al. (2023).

- Learning Science. (2021).

- ChemicalBook. This compound suppliers & manufacturers in China. ChemicalBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. CAS 1260672-51-2 | Ethyl (4-fluoropyridin-2-YL)acetate - Synblock [synblock.com]

- 4. chemscene.com [chemscene.com]

- 5. 113118-81-3 | CAS DataBase [m.chemicalbook.com]

- 6. AB467843 | CAS 113118-81-3 – abcr Gute Chemie [abcr.com]

- 7. 2-(2-Fluoropyridin-4-yl)acetic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to Ethyl 2-(2-fluoropyridin-4-yl)acetate: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. When integrated into a pyridine ring, a ubiquitous motif in biologically active compounds, these effects are amplified, leading to enhanced metabolic stability, improved binding affinity to target proteins, and modulated basicity.

This guide focuses on a particularly valuable, yet under-documented, building block: Ethyl 2-(2-fluoropyridin-4-yl)acetate (CAS Number: 1260666-12-3). This molecule offers a unique combination of a reactive ester handle and a 2-fluoropyridine core, making it a highly versatile intermediate for the synthesis of complex pharmaceutical agents. The strategic placement of the fluorine atom at the 2-position renders the molecule susceptible to nucleophilic aromatic substitution, providing a gateway to a diverse array of functionalized pyridine derivatives. This document aims to provide a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, empowering researchers to leverage this potent building block in their drug discovery programs.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be established from supplier data and predicted through computational models.

| Property | Value | Source |

| CAS Number | 1260666-12-3 | Supplier Data |

| Molecular Formula | C₉H₁₀FNO₂ | Supplier Data |

| Molecular Weight | 183.18 g/mol | Supplier Data |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Chemical Expertise |

| Boiling Point | 258.8 ± 25.0 °C (Predicted) | |

| Density | 1.172 ± 0.06 g/cm³ (Predicted) | |

| pKa | -0.37 ± 0.10 (Predicted) | |

| Storage | Inert atmosphere, 2-8°C | Supplier Data |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the pyridine ring, and signals corresponding to the three protons on the pyridine ring. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR would display signals for the ethyl ester carbons, the methylene carbon, and the carbons of the pyridine ring. The carbon directly bonded to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance in the 19F NMR spectrum would confirm the presence of the single fluorine atom on the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (183.18 g/mol ).

Synthesis and Manufacturing

A specific, publicly documented synthesis protocol for this compound is not available. However, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted fluoropyridines. A common strategy involves the construction of the substituted pyridine ring followed by fluorination, or the use of a pre-fluorinated starting material.

One potential synthetic pathway could start from a commercially available 4-substituted pyridine derivative, which is then subjected to N-oxidation, followed by a fluorination step that directs the fluorine to the 2-position. The side chain can then be elaborated to the ethyl acetate moiety.

Conceptual Synthesis Workflow

Caption: A plausible synthetic route to this compound.

Reactivity Profile: A Hub for Molecular Diversification

The reactivity of this compound is dominated by two key features: the electrophilic nature of the 2-position on the pyridine ring and the ester functionality.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The high electronegativity of fluorine further enhances this effect, making 2-fluoropyridines significantly more reactive than their 2-chloro or 2-bromo counterparts.

This high reactivity allows for the displacement of the fluoride with a wide range of nucleophiles under relatively mild conditions. This opens up a vast chemical space for the synthesis of diverse derivatives.

Reactivity Workflow

Caption: Key reaction pathways for this compound.

Reactions at the Ester Functional Group

The ethyl ester group provides another handle for chemical modification. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 2-(2-fluoropyridin-4-yl)acetic acid. This acid can then be coupled with a variety of amines to form amides, a common functional group in many drug molecules.

Applications in Drug Discovery and Development

While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in public literature, its structural motifs are highly relevant to modern medicinal chemistry. The 2-substituted pyridin-4-yl acetic acid/ester scaffold is a key component in a number of biologically active molecules, including enzyme inhibitors and receptor modulators.

The versatility of this building block allows for its application in:

-

Fragment-Based Drug Discovery (FBDD): The core structure can be used as a fragment for screening against biological targets.

-

Lead Optimization: The facile diversification through SNAr reactions enables the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

-

Synthesis of Complex Scaffolds: It can serve as a key intermediate in the multi-step synthesis of more complex heterocyclic systems.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended by suppliers.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its key feature is the highly reactive 2-fluoro substituent on the pyridine ring, which allows for a wide range of derivatization through nucleophilic aromatic substitution. While detailed public data on this specific compound is limited, its structural attributes and the well-established reactivity of 2-fluoropyridines underscore its potential for the synthesis of novel and complex molecular architectures. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the strategic use of such powerful intermediates will be crucial for the advancement of pharmaceutical research.

References

An In-Depth Technical Guide to Ethyl 2-(2-fluoropyridin-4-yl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(2-fluoropyridin-4-yl)acetate, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its core molecular attributes, plausible synthetic pathways with mechanistic rationale, and its strategic importance in the development of novel chemical entities.

Section 1: Core Molecular Attributes

This compound is a substituted pyridine derivative incorporating a fluorine atom and an ethyl acetate moiety. The presence of the electronegative fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, making it a valuable intermediate for introducing this scaffold into larger, more complex molecules. Its fundamental properties are summarized below.

| Attribute | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | [1][2][3] |

| Molecular Weight | 183.18 g/mol | [2] |

| Monoisotopic Mass | 183.06955 Da | [3] |

| CAS Number | 1260666-12-3 | [1][4] |

| IUPAC Name | ethyl 2-(2-fluoro-4-pyridinyl)acetate | [3] |

| Common Synonyms | Ethyl 2-fluoro-4-pyridineacetate; 4-Pyridineacetic acid, 2-fluoro-, ethyl ester | [1][4] |

Chemical Structure and Isomerism

The structure consists of a pyridine ring substituted at the 4-position with an ethyl acetate group and at the 2-position with a fluorine atom. It is important to distinguish this compound from its isomers, such as Ethyl 2-(4-fluoropyridin-2-yl)acetate (CAS 1260672-51-2)[2] or Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate[5], as the substitution pattern dramatically affects reactivity and biological activity.

Caption: 2D structure of this compound.

Section 2: Physicochemical and Handling Properties

Commercial preparations of this compound are typically offered at high purity, suitable for direct use in synthetic applications. Proper storage is critical to maintain its integrity.

| Property | Value / Condition | Source |

| Purity | ≥95% | [1] |

| Physical Form | Liquid, Solid, or Semi-solid | |

| Storage | 2-8°C, under inert atmosphere | [1] |

| Shipping Condition | Normal (Ambient) | [1] |

Section 3: Synthesis and Mechanistic Insights

While specific, detailed public-domain procedures for the synthesis of this compound are not abundant, a logical synthetic strategy can be devised based on established fluoropyridine chemistry.[6][7] A plausible route involves the construction of the substituted pyridine ring followed by the introduction of the acetate side chain.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a multi-step process starting from a suitable pyridine precursor. The introduction of the fluorine atom often leverages reactions like the Balz-Schiemann reaction on an aminopyridine precursor or nucleophilic aromatic substitution on a pre-functionalized ring.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices

-

Fluorination : The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate.[7] The choice of an aminopyridine precursor is dictated by the accessibility of this starting material.

-

Side-Chain Functionalization : Direct functionalization of the methyl group on 2-fluoro-4-methylpyridine via radical bromination is a standard transformation. The resulting benzylic-type bromide is highly reactive and an excellent electrophile.

-

Chain Elongation : Nucleophilic substitution of the bromide with cyanide is an efficient method for adding a one-carbon unit, which can then be readily converted into a carboxylic acid or its ester. This two-step process (bromination followed by cyanation) is often more reliable than direct alkylation with an acetate enolate.

-

Ester Formation : Acid-catalyzed hydrolysis of the nitrile followed by in-situ esterification with ethanol (Pinner reaction conditions or similar) provides the final product in a single, efficient step.

Each step in this proposed synthesis would require rigorous purification (e.g., column chromatography or distillation) and analytical validation (NMR, MS) to ensure the purity and identity of the intermediates and the final product.

Section 4: Spectroscopic Analysis and Characterization

While experimental spectra are proprietary, the structural features of this compound allow for the prediction of its key spectroscopic signatures.

-

¹H NMR : The spectrum would be characterized by signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the methylene bridge (a singlet around 3.7 ppm). The three protons on the pyridine ring would appear in the aromatic region (7.0-8.5 ppm) and would exhibit complex splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR : The spectrum would show nine distinct carbon signals, including those for the ethyl ester, the methylene bridge, and the five carbons of the fluoropyridine ring. The carbon directly attached to the fluorine atom would appear as a doublet with a large C-F coupling constant.

-

¹⁹F NMR : A single resonance would be observed, characteristic of a fluorine atom attached to a pyridine ring.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₁₀FNO₂. Predicted adducts under electrospray ionization (ESI) are valuable for identification.[3]

| Predicted Adduct | m/z Value |

| [M+H]⁺ | 184.07683 |

| [M+Na]⁺ | 206.05877 |

| [M-H]⁻ | 182.06227 |

| [M]⁺ | 183.06900 |

Data sourced from PubChemLite predictions.[3]

Section 5: Applications in Research and Drug Development

This compound is not merely a laboratory chemical; it is a strategic building block in the synthesis of high-value active pharmaceutical ingredients (APIs) and agrochemicals.[8]

The Role of the Fluoropyridine Scaffold

The introduction of fluorine into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate key drug properties.[9] The 2-fluoropyridine motif is particularly valuable for several reasons:

-

Metabolic Stability : The C-F bond is exceptionally strong, making the 2-position of the pyridine ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can enhance the half-life and oral bioavailability of a drug candidate.

-

Modulation of pKa : The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions (e.g., with the hERG channel) and improve cell permeability.

-

Enhanced Binding Interactions : Fluorine can participate in unique, non-covalent interactions with biological targets, such as orthogonal multipolar C-F···C=O interactions or hydrogen bonds, potentially increasing binding affinity and selectivity.

This compound serves as a versatile handle to introduce the 2-fluoropyridin-4-ylmethyl moiety into a target molecule, often through amide bond formation after hydrolysis of the ester or via other transformations of the acetate group.

References

-

Lead Sciences. This compound. Available from: [Link] [Accessed January 19, 2026].

-

PubChem. Ethyl 2-(2-fluoropiperidin-4-yl)acetate. Available from: [Link] [Accessed January 19, 2026].

-

PubChem. Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate. Available from: [Link] [Accessed January 19, 2026].

-

PubChemLite. This compound (C9H10FNO2). Available from: [Link] [Accessed January 19, 2026].

-

MySkinRecipes. Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate. Available from: [Link] [Accessed January 19, 2026].

-

National Center for Biotechnology Information. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Available from: [Link] [Accessed January 19, 2026].

-

PubChem. Ethyl pyridine-4-acetate. Available from: [Link] [Accessed January 19, 2026].

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link] [Accessed January 19, 2026].

-

SpectraBase. Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. Available from: [Link] [Accessed January 19, 2026].

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link] [Accessed January 19, 2026].

-

National Center for Biotechnology Information. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Available from: [Link] [Accessed January 19, 2026].

-

MDPI. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Available from: [Link] [Accessed January 19, 2026].

-

PubMed. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfan-yl}acetate. Available from: [Link] [Accessed January 19, 2026].

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. CAS 1260672-51-2 | Ethyl (4-fluoropyridin-2-YL)acetate - Synblock [synblock.com]

- 3. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 5. Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate | C9H10FNO3 | CID 45116410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 8. Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate [myskinrecipes.com]

- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(2-fluoropyridin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Pyridine Moiety

Ethyl 2-(2-fluoropyridin-4-yl)acetate is a key building block in contemporary medicinal chemistry. The incorporation of a 2-fluoropyridine scaffold is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of lead compounds. This guide provides a comprehensive overview of a reliable synthetic route to this valuable intermediate and details the analytical methodologies required for its thorough characterization, ensuring its quality and suitability for downstream applications in drug discovery and development.

I. Synthesis Methodology: A Robust Two-Step Approach

The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2-fluoro-4-methylpyridine. This pathway involves an initial oxidation of the methyl group to a carboxylic acid, followed by a classic Fischer esterification.

Step 1: Oxidation of 2-Fluoro-4-methylpyridine to 2-Fluoro-4-pyridinecarboxylic acid

The initial step focuses on the selective oxidation of the methyl group at the C4 position of the pyridine ring. While various oxidizing agents can be employed, a common and effective method utilizes a permanganate salt in an aqueous medium. The reaction must be carefully controlled to prevent over-oxidation and degradation of the pyridine ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoro-4-methylpyridine (1.0 eq) in water.

-

Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO4) (approx. 3.0 eq) portion-wise to the suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 80°C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the manganese dioxide (MnO2) byproduct. The filtrate is then acidified with a suitable acid (e.g., HCl) to precipitate the product, 2-fluoro-4-pyridinecarboxylic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Step 2: Fischer Esterification of 2-Fluoro-4-pyridinecarboxylic acid

The second step involves the esterification of the synthesized 2-fluoro-4-pyridinecarboxylic acid with ethanol in the presence of a strong acid catalyst to yield the target compound. The Fischer esterification is a reversible reaction, and using an excess of the alcohol (ethanol) can drive the equilibrium towards the formation of the ester.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-pyridinecarboxylic acid (1.0 eq) in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3]

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The final product can be purified by column chromatography on silica gel.

Sources

A Guide to the Spectroscopic Characterization of Ethyl 2-(2-fluoropyridin-4-yl)acetate

This technical guide provides a detailed analysis of the key spectroscopic data for the compound Ethyl 2-(2-fluoropyridin-4-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to offer a comprehensive understanding of its structural features. While experimental data for this specific molecule is not widely available in public databases, this guide constructs a robust analytical profile based on computational predictions and spectral data from analogous structures.

Introduction: The Significance of Spectroscopic Analysis

This compound, with the molecular formula C9H10FNO2, is a pyridinyl acetate derivative.[1][2] The presence of a fluorinated pyridine ring makes it a compound of interest in medicinal chemistry, as the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate structural elucidation through spectroscopic methods is a critical first step in its potential development as a therapeutic agent or as a key intermediate in the synthesis of more complex molecules. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The structure consists of an ethyl ester group attached to a methylene bridge, which is in turn bonded to the 4-position of a 2-fluoropyridine ring.

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the mass spectrum would involve:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in an electron ionization (EI) source. This process generates a molecular ion (M+) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum Data

The following table outlines the predicted m/z values for the molecular ion and key adducts of this compound.[1]

| Adduct | Predicted m/z |

| [M+H]+ | 184.07683 |

| [M+Na]+ | 206.05877 |

| [M-H]- | 182.06227 |

| [M]+ | 183.06900 |

Interpretation of Fragmentation

The molecular ion peak [M]+ is expected at an m/z of approximately 183.07. The fragmentation pattern in EI-MS would likely involve the following key cleavages:

-

Loss of the ethoxy group (-OCH2CH3): This would result in a fragment with m/z around 138, corresponding to the acylium ion [M-45]+.

-

Loss of the ethyl group (-CH2CH3): This would lead to a fragment at m/z around 154, corresponding to [M-29]+.

-

Cleavage of the ester group: A characteristic fragment for the 2-fluoropyridin-4-ylmethyl cation at m/z around 112 is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would show distinct signals for the ethyl group and the protons on the pyridine ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH3 (ethyl) | 1.2 - 1.3 | Triplet (t) | ~7.1 | 3H |

| CH2 (ethyl) | 4.1 - 4.2 | Quartet (q) | ~7.1 | 2H |

| CH2 (acetate) | 3.6 - 3.7 | Singlet (s) | - | 2H |

| H-3, H-5 (pyridine) | 7.0 - 7.2 | Multiplet (m) | - | 2H |

| H-6 (pyridine) | 8.1 - 8.2 | Doublet (d) | ~5.0 | 1H |

Interpretation of the ¹H NMR Spectrum

-

Ethyl Group: The classic triplet-quartet pattern for an ethyl group is expected, with the CH2 protons being deshielded by the adjacent oxygen atom.

-

Acetate Methylene Group: The CH2 group attached to the pyridine ring will appear as a singlet, as it has no adjacent protons to couple with.

-

Pyridine Protons: The fluorine atom at the 2-position will influence the chemical shifts and multiplicities of the pyridine protons. H-6 will be a doublet due to coupling with H-5. The signals for H-3 and H-5 may be complex due to coupling with each other and long-range coupling with the fluorine atom.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, but with a longer acquisition time due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

Predicted ¹³C NMR Spectrum

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH3 (ethyl) | ~14 |

| CH2 (ethyl) | ~61 |

| CH2 (acetate) | ~40 |

| C-3, C-5 (pyridine) | ~120 - 125 |

| C-4 (pyridine) | ~148 |

| C-6 (pyridine) | ~150 |

| C-2 (pyridine) | ~163 (with C-F coupling) |

| C=O (ester) | ~170 |

Interpretation of the ¹³C NMR Spectrum

-

Aliphatic Carbons: The carbons of the ethyl group and the acetate methylene will appear in the upfield region of the spectrum.

-

Aromatic Carbons: The pyridine carbons will appear in the aromatic region. The carbon directly bonded to the fluorine (C-2) will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded. The other pyridine carbons will also show smaller couplings to the fluorine atom.

-

Carbonyl Carbon: The ester carbonyl carbon will be the most deshielded carbon, appearing at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

-

Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption peaks in the spectrum are correlated with specific functional group vibrations.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2980 | C-H stretch (aliphatic) | Ethyl, Methylene |

| ~1735 | C=O stretch | Ester |

| ~1600, ~1470 | C=C and C=N stretch | Pyridine Ring |

| ~1240 | C-O stretch | Ester |

| ~1180 | C-F stretch | Fluoro-aromatic |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by a strong absorption band around 1735 cm⁻¹ characteristic of the ester carbonyl group. The presence of the aromatic ring will be confirmed by the C=C and C=N stretching vibrations in the 1600-1470 cm⁻¹ region. The C-F stretch will likely appear as a strong band in the fingerprint region.

Conclusion

This in-depth technical guide provides a comprehensive spectroscopic profile of this compound based on predictive models and data from analogous structures. The detailed analysis of the expected MS, NMR, and IR data serves as a valuable resource for the identification and structural confirmation of this compound in a research or drug development setting. While the data presented is predictive, it is grounded in the fundamental principles of spectroscopic analysis and provides a solid framework for interpreting experimental results.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl pyridine-4-acetate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10FNO2). Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

Sources

The Strategic Utility of Ethyl 2-(2-fluoropyridin-4-yl)acetate: An In-depth Technical Guide for Synthetic Chemists

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular frameworks is a cornerstone of innovation. Among the myriad of building blocks available to the discerning chemist, ethyl 2-(2-fluoropyridin-4-yl)acetate has emerged as a particularly versatile and valuable synthon. This guide provides an in-depth technical exploration of its synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Fluoropyridine Moiety

The 2-fluoropyridine scaffold is a privileged motif in medicinal chemistry. The fluorine atom at the 2-position exerts a profound influence on the molecule's physicochemical properties. Its high electronegativity can modulate the pKa of the pyridine nitrogen, influencing drug-receptor interactions and metabolic stability. Crucially, the C-F bond at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for the introduction of diverse functionalities. This reactivity is significantly higher than that of its chloro- or bromo-analogs, often allowing for milder reaction conditions and broader substrate scope.[1][2]

This compound combines this reactive handle with an ester functionality, opening a gateway to a vast chemical space of derivatives, including amides, carboxylic acids, and more complex heterocyclic systems.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of a building block's properties is paramount for its effective utilization. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1260666-12-3 | [3] |

| Molecular Formula | C₉H₁₀FNO₂ | [3] |

| Molecular Weight | 183.18 g/mol | [4] |

| Appearance | Colorless to light yellow liquid/solid | [5] |

| Storage | Inert atmosphere, 2-8°C | [3] |

While a publicly available, fully characterized set of spectra for this specific molecule is not readily found in the literature, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with characteristic coupling patterns influenced by the fluorine and the acetate side chain. The ethyl group will present as a quartet and a triplet.

-

¹³C NMR: The carbon spectrum will reveal the aromatic carbons, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant. The carbonyl carbon of the ester and the carbons of the ethyl group will also be present in their expected regions.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being indicative of the electronic environment of the pyridine ring.[6][7]

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z 183, along with fragmentation patterns corresponding to the loss of the ethoxy group or other fragments of the acetate side chain.[4]

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester carbonyl group (typically around 1735 cm⁻¹), C-F stretching vibrations, and various C-H and C=C/C=N stretching and bending modes characteristic of the substituted pyridine ring.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of this compound can be approached through several strategic disconnections. While a specific, detailed protocol for this exact molecule is not widely published, logical synthetic routes can be devised based on established methodologies for the preparation of 4-substituted-2-fluoropyridines and pyridylacetic acid derivatives.

Route A: From 2-Fluoropyridine-4-carboxaldehyde

One plausible and efficient route involves the homologation of a 4-substituted-2-fluoropyridine precursor. This strategy leverages the availability of precursors such as 2-fluoro-4-methylpyridine.[8]

Experimental Protocol (Hypothetical):

-

Oxidation of 2-Fluoro-4-methylpyridine: 2-Fluoro-4-methylpyridine is oxidized to 2-fluoropyridine-4-carboxaldehyde. This transformation can be achieved using various oxidizing agents, such as selenium dioxide or potassium permanganate. Careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.

-

Wittig or Horner-Wadsworth-Emmons Reaction: The resulting aldehyde is then subjected to a Wittig reaction with ethyl (triphenylphosphoranylidene)acetate or a Horner-Wadsworth-Emmons reaction with ethyl (diethoxyphosphoryl)acetate in the presence of a suitable base (e.g., sodium hydride) to yield ethyl 2-(2-fluoropyridin-4-yl)acrylate.

-

Reduction of the Alkene: The α,β-unsaturated ester is then reduced to the desired saturated ester. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is a standard and effective method for this transformation.

Route B: From Pyridine N-Oxides

An alternative and increasingly popular strategy for the synthesis of 2-fluoropyridines involves the use of pyridine N-oxides. This method offers mild reaction conditions and broad functional group tolerance.[6][9]

Experimental Protocol (Hypothetical):

-

N-Oxidation: Ethyl 2-(pyridin-4-yl)acetate is oxidized to the corresponding N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Fluorination: The pyridine N-oxide is then fluorinated at the 2-position. Various fluorinating reagents can be employed, including Selectfluor or tosyl fluoride in the presence of a suitable activator. This step often proceeds with high regioselectivity for the 2-position.

Reactivity and Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the reactivity of both the 2-fluoro substituent and the ethyl ester functionality.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position is highly susceptible to displacement by a wide range of nucleophiles. This SNAr reaction is a powerful tool for introducing diverse functionalities onto the pyridine ring.

Typical Nucleophiles and Products:

-

O-Nucleophiles (Alcohols, Phenols): In the presence of a base, alcohols and phenols readily displace the fluoride to form 2-alkoxy and 2-aryloxy pyridine derivatives. These ethers are common motifs in pharmaceuticals.

-

N-Nucleophiles (Amines, Amides, Heterocycles): Primary and secondary amines, as well as nitrogen-containing heterocycles, react to form 2-amino-substituted pyridines. These derivatives are of significant interest in drug discovery due to their ability to form hydrogen bonds.[1]

-

S-Nucleophiles (Thiols): Thiols react in the presence of a base to yield 2-thioether derivatives, which can be further oxidized to sulfoxides and sulfones, expanding the chemical diversity.

-

C-Nucleophiles (Organometallics, Enolates): While less common for direct SNAr with fluorides, certain stabilized carbanions or organometallic reagents can be used to form C-C bonds at the 2-position.

Transformations of the Ester Group

The ethyl ester functionality provides a second reactive site for further derivatization.

-

Hydrolysis: Basic or acidic hydrolysis of the ester yields the corresponding carboxylic acid, 2-(2-fluoropyridin-4-yl)acetic acid. This acid can then be coupled with amines to form a wide range of amides using standard peptide coupling reagents.

-

Amidation: Direct reaction with amines, often at elevated temperatures or with the use of catalysts, can convert the ester into the corresponding amide.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(2-(2-fluoropyridin-4-yl)ethanol), using reducing agents such as lithium aluminum hydride. This alcohol can then be used in further synthetic transformations.

Applications in Medicinal and Agrochemical Chemistry

While specific examples citing the use of this compound are not abundant in publicly accessible literature, the structural motifs it enables are prevalent in bioactive molecules. The 2-substituted-4-pyridylacetic acid framework is a key component in a variety of pharmaceutical and agrochemical candidates.[10] The ability to readily introduce diverse substituents at the 2-position via SNAr makes this building block highly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a potent and versatile building block for synthetic chemistry. Its dual reactivity, stemming from the activated 2-fluoro substituent and the modifiable ethyl ester group, provides a powerful platform for the synthesis of a wide array of complex molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

-

Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate. MySkinRecipes. [Link]

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

- EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents.

-

Supporting information - Cherry. Cherry. [Link]

-

Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司. AccelaChem. [Link]

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents.

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

-

This compound (C9H10FNO2) - PubChemLite. PubChem. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Institutes of Health. [Link]

-

Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. LinkedIn. [Link]

- WO 2009/106619 Al - Googleapis.com.

- EP 2 368 550 B1.

-

This compound - Lead Sciences. Lead Sciences. [Link]

-

Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate - PubChem. PubChem. [Link]

- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents.

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. ResearchGate. [Link]

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]

- 5. innospk.com [innospk.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Secure Verification [cherry.chem.bg.ac.rs]

- 8. 2-Fluoro-4-methylpyridine 98 461-87-0 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate [myskinrecipes.com]

The Strategic Role of Ethyl 2-(2-fluoropyridin-4-YL)acetate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for the development of novel therapeutics. Among the myriad of fluorinated building blocks, Ethyl 2-(2-fluoropyridin-4-yl)acetate has emerged as a pivotal intermediate, offering a unique combination of physicochemical properties and versatile reactivity. This technical guide delves into the core attributes of this compound, elucidating its synthesis, reactivity, and profound impact on medicinal chemistry. We will explore its role as a key structural motif in the generation of diverse compound libraries and its application in the synthesis of targeted therapies. Through an in-depth analysis of its chemical characteristics and a review of its utility in drug development, this document aims to provide researchers and scientists with a comprehensive understanding of the strategic value of this compound in the pursuit of innovative medicines.

Introduction: The Fluorine Advantage in Pyridine Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacological properties.[1] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[2] When incorporated into a pyridine ring, these effects are amplified, creating a privileged scaffold for interacting with biological targets. The 2-fluoropyridine moiety, in particular, is a valuable pharmacophore due to the unique electronic properties it imparts on the heterocyclic system.

This compound (CAS No: 1260666-12-3) is a prime example of a building block that leverages these advantages.[3] Its structure combines the beneficial features of a 2-fluoropyridine ring with a versatile ethyl acetate side chain, providing multiple avenues for chemical modification and library development. This guide will dissect the chemical nuances of this molecule and showcase its strategic importance in the synthesis of next-generation therapeutics.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of this compound is fundamental to appreciating its role in drug design.

| Property | Value | Source |

| CAS Number | 1260666-12-3 | [3] |

| Molecular Formula | C9H10FNO2 | [3] |

| Molecular Weight | 183.18 g/mol | [3] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Purity | Typically >95% | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

The key structural features of this compound are the 2-fluoropyridine ring and the ethyl acetate group at the 4-position. The fluorine atom at the 2-position significantly activates this position for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its utility in medicinal chemistry. The ethyl acetate moiety provides a handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, and reduction.

Synthesis of this compound: A Methodological Overview

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature, its synthesis can be inferred from established methods for preparing 4-substituted-2-fluoropyridines. A plausible and commonly employed synthetic strategy involves a multi-step sequence starting from readily available pyridine derivatives.

A general retrosynthetic analysis suggests that the target molecule can be constructed from a suitable 2-fluoropyridine precursor.

Caption: Retrosynthetic analysis of this compound.

Illustrative Synthetic Protocol

The following is a generalized, step-by-step methodology based on common organic synthesis techniques for related compounds.

Step 1: Synthesis of a 4-Substituted Pyridine Intermediate

The synthesis would likely begin with a commercially available pyridine derivative, such as 2-chloro-4-methylpyridine. This starting material can undergo oxidation of the methyl group to a carboxylic acid, followed by esterification to yield an ethyl ester.

Step 2: Introduction of the Fluorine Atom

The key step is the introduction of the fluorine atom at the 2-position. This is typically achieved through a nucleophilic substitution reaction on a suitable precursor. For instance, a 2-chloropyridine derivative can be converted to a 2-fluoropyridine using a fluoride source such as potassium fluoride under high temperatures. Alternatively, more modern methods involving milder conditions might be employed.

Step 3: Elaboration of the Side Chain

Once the 2-fluoropyridine core is established with a suitable functional group at the 4-position, the ethyl acetate side chain can be introduced. This could involve, for example, a cross-coupling reaction to form a carbon-carbon bond, followed by further functional group manipulations to arrive at the target ester.

A patent for the preparation of 2-fluoropyridine-4-boronic acid outlines a method involving the reaction of 2-fluoropyridine with iodine in the presence of LDA, followed by reaction with water and then triisopropyl borate with n-butyl lithium.[4] This highlights a potential route to functionalize the 4-position of a 2-fluoropyridine ring, which could be adapted for the synthesis of the target molecule.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The paramount utility of this compound in medicinal chemistry stems from the high reactivity of the 2-fluoro substituent towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom, combined with the high electronegativity of the fluorine atom, renders the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5][6]

Caption: General mechanism of the SNAr reaction on this compound.

This reactivity allows for the facile introduction of a diverse array of functional groups at the 2-position, including:

-

O-Nucleophiles: Alcohols and phenols can be used to introduce alkoxy and aryloxy moieties, respectively.

-

N-Nucleophiles: A wide range of primary and secondary amines, as well as anilines and heterocycles, can be readily coupled to the pyridine ring.

-

S-Nucleophiles: Thiols can be employed to form thioether linkages.

-

C-Nucleophiles: While less common, certain carbanions can also participate in SNAr reactions.

The mild conditions often required for these transformations make this building block particularly attractive for late-stage functionalization in complex molecule synthesis.[5][6]

Applications in Drug Discovery and Development: A Building Block for Innovation

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. Its ability to undergo selective SNAr reactions at the 2-position, coupled with the synthetic handles on the acetate side chain, allows for the rapid generation of compound libraries for high-throughput screening.

For instance, a three-component synthesis of substituted pyridylacetic acid derivatives has been reported, highlighting the importance of this structural class.[7] This approach utilizes the dual reactivity of Meldrum's acid derivatives to perform substitution on activated pyridine-N-oxides, followed by ring-opening and decarboxylation to yield pyridylacetic acid derivatives.[7] This underscores the value of the pyridylacetic acid scaffold that can be derived from this compound.

Experimental Protocols: Key Transformations

The following are representative, detailed protocols for key transformations involving this compound, based on established methodologies for 2-fluoropyridines.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMSO, DMF, or NMP) is added the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K2CO3 or DIPEA, 2.0-3.0 eq.).

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 2-amino-substituted pyridine derivative.

Hydrolysis to 2-(2-Fluoropyridin-4-yl)acetic Acid

-

This compound is dissolved in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water.

-

An aqueous solution of a base (e.g., LiOH or NaOH, 1.5-2.0 eq.) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed, as monitored by TLC or LC-MS.

-

The organic solvent is removed under reduced pressure.

-

The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with a suitable acid (e.g., 1N HCl).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the desired carboxylic acid. Alternatively, if no precipitate forms, the aqueous layer is extracted with a suitable organic solvent.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound stands as a testament to the power of strategic fluorination in modern drug discovery. Its unique combination of a reactive 2-fluoropyridine core and a versatile acetate side chain provides medicinal chemists with a powerful and adaptable building block for the synthesis of novel and diverse molecular entities. The facility of its SNAr chemistry allows for the late-stage introduction of a wide array of functional groups, enabling the rapid exploration of structure-activity relationships. As the demand for targeted and effective therapeutics continues to grow, the strategic application of key intermediates like this compound will undoubtedly play an increasingly vital role in the discovery and development of the medicines of tomorrow.

References

- Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

- Homework.Study.com. Ethyl acetate can be prepared by an SN2 reaction. Draw the alkylbromide and nucleophile used in the reaction.

- Moody, C. J., & Rzepa, H. S. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry.

- Krasavin, M., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules.

- Google Patents. (1989). 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them.

- Di Cesare, E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.

- Google Patents. (2015). Preparation method for 2-fluoropyridine-4-boric acid.

- Lead Sciences. Ethyl 2-(2-fluoropyridin-4-yl)

- Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- O'Hagan, D. (2012). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Journal of Organic Chemistry.

- Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Ishikawa, T., et al. (2013).

- Boyle, R. W., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Privileged Scaffold: A Technical History and Synthesis of Fluorinated Pyridine Derivatives

Abstract

The strategic incorporation of fluorine into the pyridine scaffold represents a landmark achievement in medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine—including high electronegativity, metabolic stability, and the ability to modulate pKa and binding interactions—have transformed the pyridine ring into a "privileged scaffold" for developing high-performance therapeutics and crop protection agents. This technical guide provides an in-depth exploration of the discovery, history, and evolution of synthetic methodologies for accessing fluorinated pyridine derivatives. We will examine the causality behind experimental choices in foundational techniques such as the Balz-Schiemann and halogen-exchange (HALEX) reactions, and chart the progression to modern, selective C-H functionalization methods. Detailed experimental protocols, comparative data, and case studies of key pharmaceutical and agrochemical products will illustrate the profound impact of this chemical class.

Introduction: The Strategic Alliance of Fluorine and Pyridine

The carbon-fluorine bond, the strongest single bond in organic chemistry, confers a unique set of properties upon a molecule.[1][2] When introduced into a pharmacophore, a fluorine atom can:

-

Block Metabolic Oxidation: By replacing a C-H bond at a metabolically vulnerable position, fluorine can prevent enzymatic degradation, thereby increasing the molecule's half-life and bioavailability.

-

Modulate Lipophilicity: Fluorine substitution can significantly increase a compound's lipophilicity, which influences its ability to cross cell membranes and reach its biological target.[1]

-

Alter Acidity/Basicity: As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby basic groups, such as the pyridine nitrogen, affecting the molecule's ionization state at physiological pH and its interaction with protein targets.

-

Enhance Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), forming non-covalent bonds that can significantly enhance binding affinity and selectivity.

The pyridine ring is one of the most ubiquitous N-heterocycles in approved drugs and agrochemicals, valued for its water solubility, hydrogen bonding capabilities, and versatile reactivity.[3] The combination of these two entities—the potent effects of fluorine and the versatile scaffold of pyridine—creates a powerful synergy, making fluorinated pyridines indispensable building blocks in modern chemical design.[1][2][4]

Foundational Discoveries: Early Forays into Pyridine Fluorination

The initial synthesis of fluorinated pyridines was a formidable challenge, marked by harsh reaction conditions, hazardous reagents, and low yields. The first documented synthesis of a monofluoropyridine was that of 4-fluoropyridine in 1958 by Wibaut et al.[1][2] This pioneering work utilized the thermal decomposition of a 4-pyridyl diazonium fluoride intermediate, a process now recognized as a variation of the Balz-Schiemann reaction. The reported yield was poor, and the product was noted to be highly impure.[1][2]

A significant hurdle in these early efforts was the inherent instability of the products. 4-Fluoropyridine, for instance, is highly susceptible to acid-catalyzed hydrolysis and polymerization, complicating its isolation.[1] These early methods relied heavily on two foundational, albeit challenging, reaction classes.

The Balz-Schiemann Reaction: A Hazardous Necessity

For many years, the Balz-Schiemann reaction was the primary method for introducing fluorine onto an aromatic or heteroaromatic ring.[1][2] Named after Günther Balz and Günther Schiemann, the reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[5]

Mechanism & Causality: The reaction proceeds in two main stages:

-

Diazotization: The aminopyridine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) in the presence of fluoroboric acid (HBF₄) at low temperatures (typically < 5 °C). This forms the pyridyl diazonium tetrafluoroborate salt.

-

Decomposition: The isolated diazonium salt is heated, often as a dry solid or in an inert high-boiling solvent. This induces the loss of dinitrogen gas (N₂) and boron trifluoride (BF₃), generating a highly reactive aryl cation intermediate that is subsequently trapped by the fluoride from the BF₄⁻ counterion.[6]

The primary challenge with pyridine substrates is the stability of the diazonium salt intermediate. The electron-withdrawing nature of the pyridine ring destabilizes the positively charged diazonium cation, weakening the C-N bond and making the salt prone to premature or even explosive decomposition.[7][8][9] This instability necessitates strict temperature control and careful handling, as the isolated salts can be shock-sensitive.[8][9]

Halogen Exchange (HALEX): The Industrial Workhorse

The Halogen Exchange (HALEX) reaction is a nucleophilic aromatic substitution (SNAr) process where a chloride or bromide on an electron-deficient ring is displaced by fluoride.[4][10] This method has become an industrial cornerstone for the large-scale production of fluoroaromatics due to the low cost of potassium fluoride (KF) as the fluorine source.[11]

Mechanism & Causality: The reaction's efficacy hinges on several key factors:

-

Activation: The pyridine ring must be "activated" by the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group (the halogen). The pyridine nitrogen itself acts as an EWG, activating the 2- and 4-positions for nucleophilic attack.

-

Fluoride Source & Solubility: Potassium fluoride (KF) is the most common reagent, but its high lattice energy and poor solubility in organic solvents are major hurdles. To overcome this, the reaction requires high temperatures (150–250 °C) and highly polar aprotic solvents like DMSO, DMF, or sulfolane to achieve sufficient fluoride concentration in solution.[4][12]

-

Phase-Transfer Catalysis (PTC): To improve reaction rates and lower temperatures, phase-transfer catalysts are often employed.[10] Quaternary ammonium or phosphonium salts (e.g., tetramethylammonium chloride) function by exchanging their counter-ion for a fluoride ion from the solid KF.[13] The resulting lipophilic quaternary ammonium fluoride is soluble in the organic phase, where it can efficiently deliver the "naked" and highly nucleophilic fluoride anion to the pyridine substrate.[14][15]

A significant limitation of the HALEX reaction is its difficulty in substituting halogens at the 3-position of the pyridine ring, which is not sufficiently activated by the ring nitrogen.[16]

The Evolution of Synthesis: Towards Precision and Mild Conditions

Driven by the increasing demand for complex fluorinated pyridines in drug discovery, the last few decades have seen a paradigm shift from brute-force methods to highly selective and milder synthetic strategies.

Electrophilic Fluorination: Taming Elemental Fluorine

Direct fluorination with elemental F₂ is notoriously violent and unselective.[17] A major breakthrough came with the development of "electrophilic" N-F fluorinating agents. In the 1980s, Umemoto and others developed stable, easy-to-handle N-fluoropyridinium salts (e.g., N-fluoropyridinium triflate).[17][18] These reagents act as a source of "F⁺", allowing for the fluorination of electron-rich pyridines or pre-formed organometallic pyridine derivatives under much milder conditions than their predecessors.

Late-Stage C-H Functionalization: The Modern Frontier

The holy grail of synthetic chemistry is the ability to directly convert a C-H bond into a C-F bond, particularly in the final stages of a synthesis ("late-stage functionalization"). This avoids the need to carry fluorine through a multi-step sequence. A landmark contribution in this area was the development by Hartwig and co-workers of a method for the direct C-H fluorination of pyridines using silver(II) fluoride (AgF₂).[15][19]

Mechanism and Selectivity: This reaction proceeds at ambient temperature and exhibits remarkable selectivity for the C-H bond adjacent to the ring nitrogen (the 2-position).[15] The proposed mechanism involves:

-

Coordination of the pyridine nitrogen to the Ag(II) center.

-

Addition of an Ag-F bond across the C=N double bond.

-

Rearomatization via hydrogen atom abstraction by a second equivalent of AgF₂, delivering the 2-fluoropyridine product.[7]

This method's tolerance for a wide range of functional groups makes it exceptionally powerful for modifying complex, drug-like molecules without requiring extensive protecting group chemistry.[15][19]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends critically on the desired substitution pattern, scale, and the electronic nature of the starting material.

| Method | Starting Material | Fluorine Source | Typical Conditions | Advantages | Disadvantages |

| Balz-Schiemann | Aminopyridine | HBF₄ / NaNO₂ | 0 °C to >100 °C | Access to all isomers | Hazardous/explosive intermediates; often low yield; harsh thermal conditions.[5][6] |

| HALEX | Chloropyridine | KF, CsF | 150-250 °C, DMSO/DMF | Inexpensive reagents; scalable.[4][11] | High temperatures; limited to activated positions (2- & 4-); difficult at 3-position.[16] |